![molecular formula C9H19N B8510282 Tetramethylpiperidine CAS No. 69010-98-6](/img/structure/B8510282.png)
Tetramethylpiperidine
Overview
Description
Tetramethylpiperidine is a useful research compound. Its molecular formula is C9H19N and its molecular weight is 141.25 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemical Properties and Structure
Molecular Formula : C9H19N
Molecular Weight : 155.25 g/mol
CAS Number : 140-93-2
Tetramethylpiperidine features a saturated piperidine ring with four methyl substituents at the 2, 2, 6, and 6 positions. This steric hindrance contributes to its non-nucleophilic nature and makes it an effective base in various chemical reactions.
Organic Synthesis
This compound serves as a strong base in organic synthesis, particularly in deprotonation reactions. It can selectively abstract protons from acidic carbon atoms, facilitating the formation of carbanions that participate in further synthetic transformations. This property is essential for constructing complex molecular architectures.
Key Reactions :
- Deprotonation : TMP is used to generate reactive intermediates.
- Metalation : TMP-lithium complexes are valuable for metalation of sensitive substrates under mild conditions .
Stable Free Radical Species
Derivatives of this compound, such as 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO), are extensively used as stable free radical species in oxidation reactions. TEMPO is particularly noted for its role in the selective oxidation of alcohols to aldehydes or ketones .
Biological Applications
This compound derivatives have shown potential in medicinal chemistry due to their structural properties influencing various pharmacological effects.
- Antioxidant Properties : The presence of tertiary amines may confer antioxidant capabilities, protecting cells from oxidative stress.
- Neuroprotective Effects : Some studies suggest that this compound derivatives can mitigate neurotoxic effects associated with oxidative stress, indicating potential therapeutic roles in neurodegenerative diseases .
Case Study 1: Cytotoxicity Assessment
A study evaluated the cytotoxic effects of various piperidine derivatives on FaDu hypopharyngeal tumor cells. Results indicated that certain derivatives exhibited enhanced cytotoxicity compared to standard treatments like bleomycin, highlighting their potential use in cancer therapy.
Case Study 2: Neuroprotective Effects
In vivo studies using rodent models demonstrated that specific piperidine derivatives could reduce neuronal damage induced by toxic agents. This suggests a potential therapeutic role for these compounds in conditions such as Alzheimer's disease.
Properties
CAS No. |
69010-98-6 |
---|---|
Molecular Formula |
C9H19N |
Molecular Weight |
141.25 g/mol |
IUPAC Name |
1,2,2,3-tetramethylpiperidine |
InChI |
InChI=1S/C9H19N/c1-8-6-5-7-10(4)9(8,2)3/h8H,5-7H2,1-4H3 |
InChI Key |
YAXWOADCWUUUNX-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCN(C1(C)C)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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